molecular formula C18H21ClN4O2 B10916410 2-Amino-4-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10916410
M. Wt: 360.8 g/mol
InChI Key: KVAJWKRZLGEHNO-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazole ring: This involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the chromene ring: This step involves the cyclization of suitable precursors under acidic conditions.

    Introduction of the cyanide group: This is typically achieved through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts for nucleophilic substitution, halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL ETHER
  • 2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ACETATE

Uniqueness

The uniqueness of 2-AMINO-4-(4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

2-amino-4-(4-chloro-2-ethyl-5-methylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H21ClN4O2/c1-5-23-16(15(19)9(2)22-23)13-10(8-20)17(21)25-12-7-18(3,4)6-11(24)14(12)13/h13H,5-7,21H2,1-4H3

InChI Key

KVAJWKRZLGEHNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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